
Ethyl 2-cyano-3-phenylbut-2-enoate
Übersicht
Beschreibung
Ethyl 2-cyano-3-phenylbut-2-enoate is an organic compound with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol . It is an ester that is often used in the preparation of novel dyes, including carbazole-containing dyes and triphenylamine-based Y-shaped dyes . The compound is known for its unique structure, which includes a cyano group and a phenyl group attached to a butenoate ester.
Vorbereitungsmethoden
Ethyl 2-cyano-3-phenylbut-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Ethyl 2-cyano-3-phenylbut-2-enoate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with various electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include bases like sodium ethoxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-3-phenylbut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and novel dyes.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-3-phenyl-2-butenoate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The phenyl group can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity. The ester moiety can undergo hydrolysis under acidic or basic conditions, releasing the corresponding acid and alcohol.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-cyano-3-phenylbut-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-methyl-2-butenoate: This compound has a methyl group instead of a phenyl group, which affects its reactivity and applications.
Ethyl 2-cyano-3-phenylcrotonate: This is another ester with a similar structure but different reactivity due to the position of the cyano group.
The uniqueness of ethyl 2-cyano-3-phenyl-2-butenoate lies in its combination of a cyano group, phenyl group, and butenoate ester, which provides a versatile platform for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
ethyl 2-cyano-3-phenylbut-2-enoate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)10(2)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
AJDOTEWSLNGINB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C)C1=CC=CC=C1)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B8808039.png)


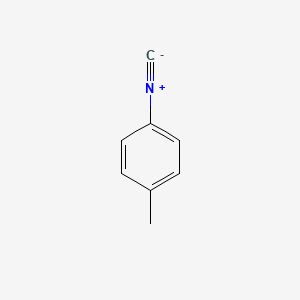

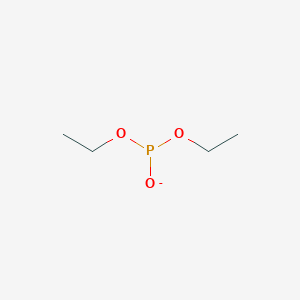

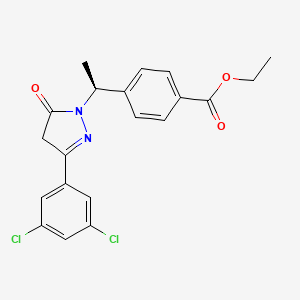
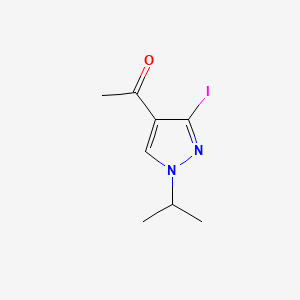
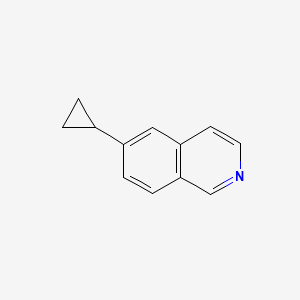


![1H-Pyrrolo[2,3-B]pyridin-5-amine, 1-[tris(1-methylethyl)silyl]-](/img/structure/B8808114.png)

